Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)-
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Overview
Description
Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- is an organic compound with the molecular formula C12H10N2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of a nitro group at the para position of the phenyl ring and a hydroxy group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- typically involves the nitration of N-phenylbenzenesulfonamide followed by hydroxylation. A common method includes the use of metal-promoted tandem nitration and halogenation reactions. For instance, Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 are employed as nitration reagents . The reaction conditions are optimized to ensure high chemoselectivity and functional group compatibility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Formation of nitrobenzenesulfonamide derivatives.
Reduction: Formation of aminobenzenesulfonamide derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, blocking its activity and leading to a decrease in cellular pH regulation. This inhibition can induce apoptosis in cancer cells and interfere with bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-(4-nitrophenyl)-: Similar structure but lacks the hydroxy group.
4-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains a different substituent on the phenyl ring.
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide: Contains bromine and methyl groups on the phenyl ring.
Uniqueness
Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- is unique due to the presence of both a nitro and a hydroxy group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
62918-90-5 |
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Molecular Formula |
C12H10N2O5S |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10N2O5S/c15-13(16)10-6-8-11(9-7-10)14(17)20(18,19)12-4-2-1-3-5-12/h1-9,17H |
InChI Key |
NJTHNNMTVIJEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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